2-(5-Cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile;4-methylmorpholine

Description

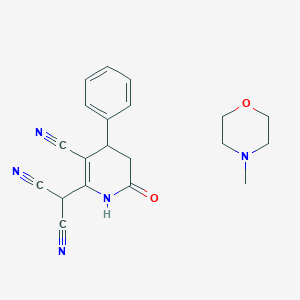

The compound 2-(5-Cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile;4-methylmorpholine is a structurally complex molecule combining a dihydropyridinone core substituted with cyano and phenyl groups, linked to a propanedinitrile moiety. This compound’s dual functionality—featuring both electron-deficient dinitrile groups and a morpholine derivative—may confer unique reactivity, solubility, or stability compared to simpler analogs.

Properties

IUPAC Name |

2-(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile;4-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O.C5H11NO/c16-7-11(8-17)15-13(9-18)12(6-14(20)19-15)10-4-2-1-3-5-10;1-6-2-4-7-5-3-6/h1-5,11-12H,6H2,(H,19,20);2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBSEDYXFSPZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1.C1C(C(=C(NC1=O)C(C#N)C#N)C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A. The interaction of the compound with its targets could lead to changes in the biological activities of the targets, thereby exerting its effects.

Biochemical Pathways

These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Based on the biological activities associated with similar compounds, the effects could include reduced inflammation, inhibited viral replication, suppressed cancer cell growth, blocked hiv infection, decreased oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, and inhibited cholinesterase activity.

Biological Activity

The compound 2-(5-Cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile; 4-methylmorpholine is a pyridinic derivative with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 363.421 g/mol. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.

Structure and Properties

The structural formula of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H21N5O2 |

| Molecular Weight | 363.421 g/mol |

| Purity | Typically ≥95% |

The biological activity of this compound primarily involves inhibition of key enzymes such as dihydrofolate reductase (DHFR) , which plays a crucial role in DNA synthesis by catalyzing the reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR disrupts nucleotide synthesis, leading to impaired cell proliferation, particularly in cancer cells .

Therapeutic Potential

Recent studies have highlighted the compound's potential in treating various conditions:

- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines by inhibiting DHFR, thereby limiting DNA replication and cell division .

- Antimicrobial Properties : Preliminary findings suggest that derivatives of this compound may also possess antimicrobial activity, potentially through similar mechanisms affecting bacterial DNA synthesis .

- Inflammatory Conditions : The compound has shown promise in reducing inflammation, possibly through modulation of inflammatory pathways that involve kinases and other signaling molecules .

Study 1: Antitumor Efficacy

In a study published in Cancer Research, the compound was tested against several tumor cell lines, including breast and lung cancer cells. Results indicated that the compound effectively reduced cell viability by over 70% at concentrations above 10 µM. The mechanism was attributed to its action on DHFR and subsequent effects on folate metabolism .

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of similar pyridinic compounds demonstrated that derivatives showed effective inhibition against Pseudomonas aeruginosa. The binding affinity for bacterial targets was assessed through molecular docking studies, revealing promising interactions with a binding energy range of -5.8 to -8.2 kcal/mol .

Scientific Research Applications

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Key Synthesis Applications:

- Heterocyclic Compounds: It can be utilized to synthesize pyridine derivatives, which are critical in drug development .

- Building Blocks: The compound acts as a building block for synthesizing more complex molecules, including quinazolinones and benzothiazoles .

Research has demonstrated that this compound exhibits significant biological activity, making it a candidate for further investigation in medicinal chemistry.

Biological Applications:

- Antiviral Activity: Studies have shown that derivatives of this compound possess antiviral properties, which could be beneficial in developing new antiviral drugs .

- Anticancer Potential: The compound's structural features suggest potential anticancer activity, warranting further exploration in cancer research .

Pharmaceutical Development

In the pharmaceutical industry, this compound is being studied for its potential therapeutic applications.

Pharmaceutical Applications:

- Drug Formulation: The compound's unique chemical structure allows it to be incorporated into drug formulations aimed at treating various diseases, including cancer and viral infections .

- Targeted Therapy: Its derivatives are being evaluated for targeted therapy approaches due to their ability to interact with specific biological targets .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives in various applications:

Comparison with Similar Compounds

Key Inferences :

- Synthetic Utility : Propanedinitrile groups are pivotal in forming heterocycles (e.g., pyridines, pyrimidines), suggesting the target could serve as a precursor in drug discovery .

- Morpholine Role : 4-Methylmorpholine’s volatility and basicity make it preferable over bulkier amines in reactions requiring mild conditions .

Limitations :

- Direct experimental data (e.g., NMR, XRD) for the target compound are absent in provided evidence; comparisons rely on structural analogs.

Notes

- Data Gaps : Applications and physicochemical properties of the target compound are inferred from structurally related compounds.

- Safety/Handling : Propanedinitriles often require caution due to toxicity; 4-methylmorpholine’s flammability necessitates inert-atmosphere handling .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the purity of 2-(5-Cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile?

Answer:

- Stepwise purification : Use gradient elution in high-performance liquid chromatography (HPLC) to separate byproducts, as demonstrated in pharmaceutical reference standard protocols .

- Reaction monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track reaction intermediates and adjust solvent polarity (e.g., dichloromethane/methanol gradients) to enhance yield .

- Temperature control : Maintain reaction temperatures between 60–80°C during cyclization steps to minimize side reactions, as seen in pyrimidine derivative syntheses .

Advanced: How can researchers resolve contradictions in stability data for 4-methylmorpholine derivatives under varying pH conditions?

Answer:

- Controlled stability studies : Implement a split-plot experimental design to test pH (2–12), temperature (4–40°C), and ionic strength variables, with replicates to account for batch variability .

- Multi-method validation : Cross-validate results using HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to distinguish degradation products from analytical artifacts .

- Kinetic modeling : Apply Arrhenius equations to predict degradation pathways under non-ambient conditions, as used in environmental fate studies of morpholine derivatives .

Basic: Which spectroscopic techniques are most effective for structural confirmation of 4-methylmorpholine-containing compounds?

Answer:

- 1H and 13C NMR : Identify morpholine ring protons (δ 3.5–4.0 ppm) and nitrile groups (C≡N stretching at ~2200 cm⁻¹ in FTIR) .

- X-ray crystallography : Resolve dihydro-1H-pyridine ring conformation and substituent positions, as applied in crystallographic studies of related pyridinone derivatives .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm stereoelectronic effects .

Advanced: What experimental frameworks are suitable for studying the compound’s interaction with biological targets?

Answer:

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) for enzymes or receptors, as seen in studies of pyrrolopyrimidine derivatives .

- Molecular docking : Leverage software like AutoDock Vina to predict binding modes, guided by crystallographic data from structurally analogous compounds .

- In vitro validation : Perform cytotoxicity assays (e.g., MTT) on cell lines to correlate binding data with functional activity, following protocols for pyrimidine-based therapeutics .

Basic: How can researchers validate the environmental fate of this compound in aquatic systems?

Answer:

- Abiotic testing : Measure hydrolysis rates at pH 7–9 and UV photolysis half-lives using LC-MS, as outlined in environmental chemical fate studies .

- Biotic degradation : Use OECD 301B guidelines to assess microbial mineralization in activated sludge, tracking metabolite formation via MS/MS .

Advanced: What strategies address discrepancies in reported biological activity data across studies?

Answer:

- Standardized assays : Replicate experiments using identical cell lines (e.g., HEK293 or HepG2) and normalize data to internal controls (e.g., ATP levels) .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for variables like solvent choice (DMSO vs. ethanol) .

- Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways and reduce off-target noise .

Basic: What are the critical parameters for scaling up the synthesis of this compound from milligram to gram scale?

Answer:

- Solvent selection : Replace tetrahydrofuran (THF) with dimethylacetamide (DMAc) for better solubility and easier purification .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) to minimize residual metal content, as per pharmaceutical impurity guidelines .

Advanced: How can computational models improve the design of derivatives with enhanced pharmacokinetic properties?

Answer:

- ADMET prediction : Use QSAR models to predict logP, solubility, and CYP450 inhibition, validated against in vitro hepatic microsomal assays .

- Free-energy perturbation (FEP) : Simulate substituent effects on binding energy to prioritize synthetic targets, as applied in morpholine-based drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.